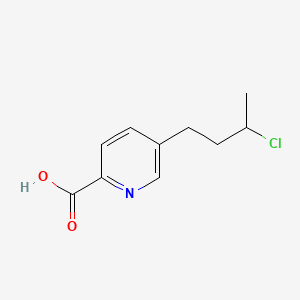

5-(3-Chlorobutyl)picolinic acid

Description

Picolinic acid derivatives are characterized by a pyridine ring substituted with a carboxylic acid group and additional functional moieties. The 3-chlorobutyl substituent in this compound introduces both steric and electronic effects, likely influencing its solubility, reactivity, and biological interactions. Such modifications are critical in medicinal chemistry and materials science, where substituent positioning and halogenation patterns dictate applications ranging from antimicrobial agents to coordination complexes .

Properties

CAS No. |

49751-46-4 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

5-(3-chlorobutyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C10H12ClNO2/c1-7(11)2-3-8-4-5-9(10(13)14)12-6-8/h4-7H,2-3H2,1H3,(H,13,14) |

InChI Key |

UMTVPJSYONKRSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CN=C(C=C1)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorobutyl)picolinic acid typically involves the following steps:

Starting Material: The synthesis begins with picolinic acid, which is commercially available or can be synthesized from 2-methylpyridine by oxidation using potassium permanganate.

Alkylation: The picolinic acid undergoes alkylation with 3-chlorobutyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorobutyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group.

Substitution: The chlorine atom in the chlorobutyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Butyl derivatives.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

5-(3-Chlorobutyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chlorobutyl)picolinic acid involves its interaction with molecular targets such as metal ions and enzymes. The compound can chelate metal ions, affecting their availability and function in biological systems. It also binds to zinc finger proteins, disrupting their structure and function, which can inhibit viral replication and other cellular processes .

Comparison with Similar Compounds

Halogenation and Positional Isomerism

- 3-Chloro-5-fluoropicolinic acid (Similarity: 0.78) vs. 5-Bromo-3-chloropicolinic acid (Similarity: 0.79) :

- Fluorine vs. Bromine : Fluorine’s electronegativity increases polarity and metabolic stability, whereas bromine’s larger size may enhance hydrophobic interactions in biological systems .

- Positional Effects : Chlorine at the 3-position (common in both) may stabilize the pyridine ring via electron-withdrawing effects, while substituents at the 5-position influence steric accessibility .

Solubility and Stability

- This impacts formulation strategies in drug development .

- Mercury(II) Complexes with Picolinic Acid: Solvent choice (aqueous vs. alcohol) during synthesis affects coordination geometry. For example, aqueous conditions favor 1-D polymers (e.g., {[HgCl(pic)]}n), whereas alcohol solvents yield mononuclear complexes. Substituents like 3-chlorobutyl could similarly influence metal-binding behavior and solubility .

Data Table: Key Properties of Selected Picolinic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.